molecular formula C18H22N2O4 B6421164 N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methoxybenzamide CAS No. 887214-39-3

N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methoxybenzamide

Cat. No.: B6421164
CAS No.: 887214-39-3
M. Wt: 330.4 g/mol
InChI Key: GBFPLVVZROQEBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methoxybenzamide is a compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, automated synthesis platforms, and other advanced techniques to ensure high yield and purity.

Comparison with Similar Compounds

Biological Activity

N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a furan ring, a morpholino group, and a methoxybenzamide moiety, which together contribute to its biological activity. The presence of these functional groups allows for potential interactions with various biological targets through hydrogen bonding and hydrophobic interactions, enhancing its solubility and bioavailability compared to other similar compounds.

Inhibition of Histone Deacetylases (HDACs)

One of the primary mechanisms through which this compound exerts its effects is by acting as an inhibitor of histone deacetylases (HDACs). HDAC inhibitors play a crucial role in modulating gene expression by altering the acetylation status of histones, which can lead to changes in cellular pathways involved in proliferation and apoptosis. This mechanism positions the compound as a promising candidate for cancer treatment.

Interaction with Biological Targets

Molecular docking studies suggest that this compound binds effectively to HDAC active sites, influencing their activity. The precise targets of this compound are still being investigated, but its structural features indicate a broad spectrum of potential interactions with various enzymes and receptors.

Biological Activity

The biological activity of this compound has been explored in several studies:

  • Anticancer Activity : As an HDAC inhibitor, this compound has shown promise in preclinical models for inhibiting tumor growth and inducing apoptosis in cancer cells. Its ability to modulate epigenetic pathways makes it relevant for therapeutic strategies against various cancers.
  • Antimicrobial Properties : Preliminary studies indicate that this compound may also exhibit antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The compound is being investigated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds. The following table summarizes some notable examples:

Compound NameStructure FeaturesBiological Activity
N-(4-(morpholin-4-yl)phenyl)acetamideMorpholino group with phenylPotential analgesic properties
N-(3-(furan-2-yl)phenyl)acetamideFuran ring with phenylAntimicrobial activity
N-(2-(pyridin-4-yl)ethyl)-3-methoxybenzamidePyridine instead of furanAnticancer activity

This compound stands out due to its specific combination of a furan ring and morpholino group, which may enhance its solubility and bioavailability compared to other benzamides lacking these features.

Case Studies

Recent case studies have highlighted the efficacy of this compound in various experimental settings:

  • In Vitro Studies : In vitro assays demonstrated that treatment with this compound led to significant reductions in cell viability in several cancer cell lines, indicating its potential as an effective therapeutic agent.
  • Animal Models : Preclinical studies using animal models have shown that administration of this compound can inhibit tumor growth significantly compared to control groups, supporting its further development as an anticancer drug.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-22-15-5-2-4-14(12-15)18(21)19-13-16(17-6-3-9-24-17)20-7-10-23-11-8-20/h2-6,9,12,16H,7-8,10-11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFPLVVZROQEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(C2=CC=CO2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.